

Technical Guide: 2-Chloro-1H-indene (CID 12611492)

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Compound of Interest

Compound Name: 2-chloro-1H-indene

CAS No.: 18427-72-0

Cat. No.: B178532

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Executive Summary

2-Chloro-1H-indene (CAS: 18427-72-0) is a functionalized indene derivative serving as a critical "privileged scaffold" in organic synthesis. Unlike its non-halogenated parent, the C2-chlorine atom provides a reactive handle for transition-metal-catalyzed cross-couplings (Suzuki, Heck) and the synthesis of indenyl ligands for Group 4 metallocene catalysts (Zr, Hf). This guide outlines its physicochemical properties, validated synthetic routes, and application protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Property	Data	Source/Notes
IUPAC Name	2-chloro-1H-indene	PubChem [1]
CAS Number	18427-72-0	PubChem [1]
PubChem CID	12611492	PubChem [1]
Molecular Formula	C ₉ H ₇ Cl	
Molecular Weight	150.60 g/mol	
Appearance	Low-melting solid or colorless oil	Analog comparison (2-bromoindene)
Boiling Point	~190–200 °C (Predicted)	Est. >[1] Indene (182°C)
Solubility	Soluble in DCM, THF, Toluene; Insoluble in Water	Lipophilic haloalkene
Key Reactivity	Vinyl chloride electrophile; C-H acidic at C1 (pKa ~20)	

Synthetic Methodologies

The synthesis of 2-chloroindene is non-trivial due to the propensity of indene to undergo polymerization or non-regioselective halogenation. Two primary routes are established: the Halohydrin Dehydration Route (Standard) and the Ketone Chlorination Route.

Method A: The Halohydrin Route (Recommended)

This method utilizes the regioselective addition of hypochlorous acid (generated in situ) to indene, followed by acid-catalyzed dehydration. It avoids the use of toxic phosphorus halides.

Reaction Scheme:

- Chlorohydrin Formation: Indene + NCS/H₂O → 2-chloro-2,3-dihydro-1H-inden-1-ol
- Dehydration: 2-chloro-2,3-dihydro-1H-inden-1-ol + H⁺ → **2-chloro-1H-indene** + H₂O

Step-by-Step Protocol:

- Reagents: Indene (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), Water/Acetone (1:4 v/v), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).
- Formation of Chlorohydrin:
 - Dissolve indene in acetone/water mixture.
 - Add NCS portion-wise at 0°C to prevent side reactions.
 - Stir at room temperature for 4–6 hours. Regiochemistry is driven by the formation of the more stable benzylic carbocation/transition state, placing the -OH at C1 and -Cl at C2.
- Workup 1: Extract with ethyl acetate, wash with brine, and concentrate to yield crude 2-chloro-1-indanol.
- Dehydration:
 - Dissolve the crude alcohol in toluene.
 - Add catalytic pTsOH.
 - Reflux with a Dean-Stark trap to remove water azeotropically (approx. 2–4 hours).
- Purification: Cool, wash with NaHCO₃ (sat.), dry over MgSO₄, and purify via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc).

Method B: The 2-Indanone Route

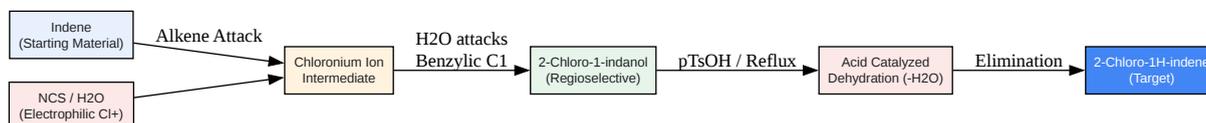
Useful if 2-indanone is already available.

- Reagents: 2-Indanone, PCl₅ (Phosphorus pentachloride).
- Procedure: Reflux 2-indanone with PCl₅ in benzene/DCM. The reaction initially forms 2,2-dichloroindane or the vinyl chloride directly depending on stoichiometry and workup. Elimination of HCl (thermal or base-induced) yields 2-chloroindene.
- Note: This route is less atom-economical and generates difficult phosphorus waste.

Experimental Workflows & Visualization

Synthesis Logic Flow

The following diagram illustrates the critical decision points in synthesizing 2-chloroindene, highlighting the regioselectivity mechanism.



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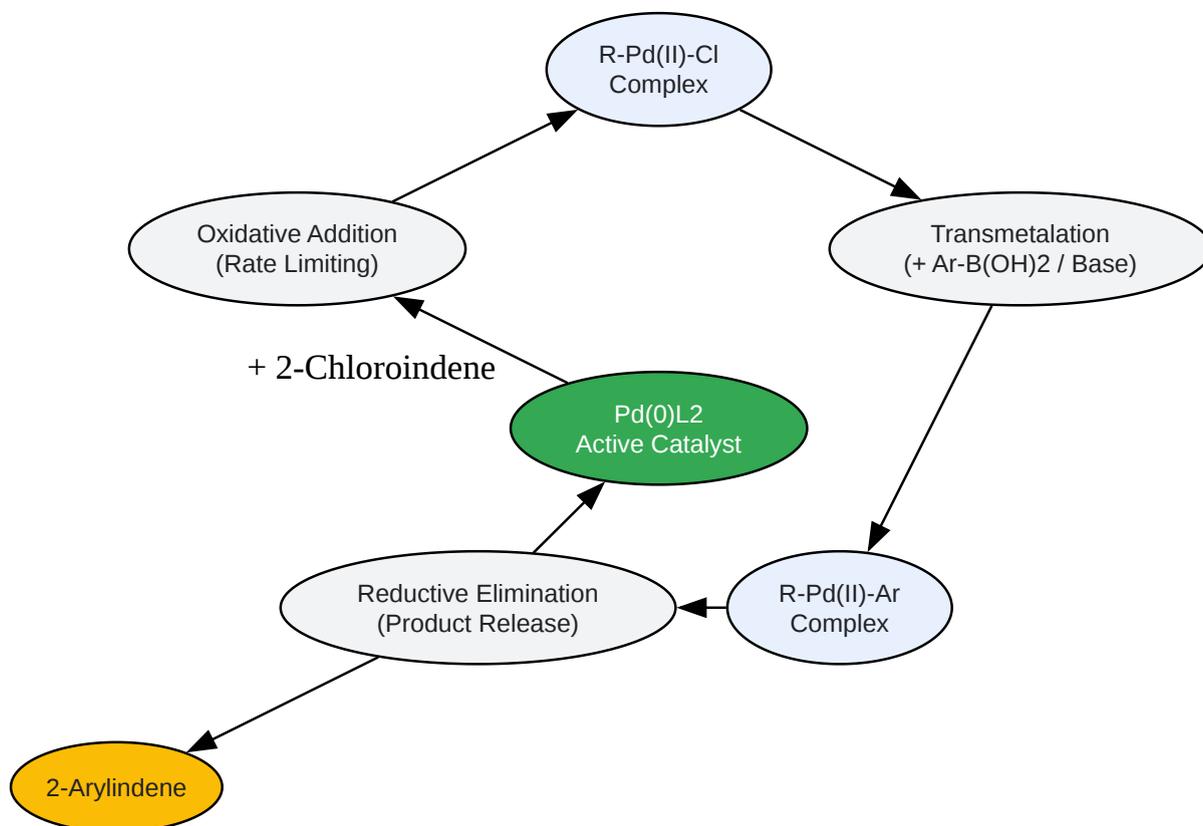
Caption: Regioselective synthesis of 2-chloroindene via the halohydrin pathway.

Application: Suzuki-Miyaura Coupling

2-Chloroindene is a vinyl chloride. While less reactive than bromides/iodides, it undergoes palladium-catalyzed coupling with boronic acids to form 2-arylindenes (privileged structures in COX-2 inhibitors and optical materials).

Standard Protocol:

- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos.
- Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
- Solvent: Dioxane/Water (4:1) or Toluene/EtOH.
- Conditions: 80–100°C, inert atmosphere (Ar/N₂).



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Caption: Catalytic cycle for the cross-coupling of 2-chloroindene with aryl boronic acids.

Safety & Handling

- Hazards: 2-Chloroindene is an organochlorine compound. Treat as a potential skin sensitizer and lachrymator.
- Stability: Indenes are prone to polymerization and oxidation. Store at 4°C or lower, preferably under inert gas (Ar/N₂), and away from light.
- Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12611492, **2-chloro-1H-indene**. Retrieved February 26, 2026 from [\[Link\]](#)

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Sources

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- [2. Indene synthesis \[organic-chemistry.org\]](#)
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